Furo[2,3-b]pyridin-6(7H)-one
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Overview
Description
Furo[2,3-b]pyridin-6(7H)-one is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system, such as a gold complex and a chiral phosphoric acid . This multicomponent and multicatalytic reaction facilitates the formation of the desired heterocyclic structure with high stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-b]pyridin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
Furo[2,3-b]pyridin-6(7H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: It is utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Furo[2,3-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, it may act as a ligand that coordinates with metal centers, facilitating the transformation of substrates into products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Furo[3,2-b]pyridin-6-ol: This compound has a similar fused ring system but differs in the position of the hydroxyl group.
Furo[3,2-b]pyridin-7-amine: This compound features an amine group instead of a ketone.
Furo[3,2-b]pyridine-6-carbaldehyde: This compound contains an aldehyde group in place of the ketone.
Uniqueness
Furo[2,3-b]pyridin-6(7H)-one is unique due to its specific ring fusion and functional group arrangement, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
7H-furo[2,3-b]pyridin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-6-2-1-5-3-4-10-7(5)8-6/h1-4H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQZFVGNTCAASR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441965 |
Source
|
Record name | Furo[2,3-b]pyridin-6(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181526-31-8 |
Source
|
Record name | Furo[2,3-b]pyridin-6(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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